molecular formula C9H17NO2 B601583 (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate CAS No. 78306-52-2

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate

Cat. No. B601583
CAS RN: 78306-52-2
M. Wt: 171.24
InChI Key:
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Description

“(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate” is a chiral piperidine-based compound . It has a molecular formula of C9H17NO2 and a molecular weight of 171.24 . It’s used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of (2S,4S)-4-methyl pipecolic acid with dry ethanol and acetyl chloride . Another method involves the use of ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate L-tartrate and ethyl (2S,4S)-4-methyl-2-piperidinecarboxylate L-tartrate in the presence of potassium carbonate .


Molecular Structure Analysis

The InChI key for this compound is GHBNOCBWSUHAAA-YUMQZZPRSA-N. The canonical SMILES structure is CCOC(=O)C1CC(CCN1)C.


Physical And Chemical Properties Analysis

This compound is stored in a dark place, under an inert atmosphere, and in a freezer under -20°C . The boiling point data is not available .

Scientific Research Applications

Synthesis Optimization

  • The synthesis of a structurally similar compound, ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, was optimized, demonstrating its effective production cost reduction (Z. Can, 2012).

Chemical Reactions and Catalysis

  • Ethyl 2-methyl-2,3-butadienoate, which behaves similarly to (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, participates in phosphine-catalyzed annulations to form highly functionalized tetrahydropyridines (Xue-Feng Zhu et al., 2003).

Application in Palladium-Catalyzed Aminocarbonylation

  • Alkoxycarbonylpiperidines, which include compounds similar to (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, have been used as N-nucleophiles in palladium-catalyzed aminocarbonylations (A. Takács et al., 2014).

Synthesis of Protected Amino Acids

  • Enantiopure ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate, closely related to (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, has been used in synthesizing protected 4-aminopipecolic acids for peptide synthesis (F. Machetti et al., 2004).

Role in Conformational Analysis

  • 2-Methylpiperidine-N-carboxylate, similar to (2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate, has been studied for its carbamate formation and conformation in aqueous solutions (C. Mcgregor et al., 2018).

Safety And Hazards

The compound carries a warning signal word. The precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 . The hazard statements are H315, H319, H335, and H227 .

properties

IUPAC Name

ethyl (2S,4S)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4S)-Ethyl 4-methylpiperidine-2-carboxylate

Synthesis routes and methods

Procedure details

A solution of 13 g (0.072 mole) of 4-methyl-2-piperidinecarboxylic acid hydrochloride and 50 ml of thionyl chloride in 300 ml of ethanol was refluxed for 4 hours. At the end of this period, the solvent was evaporated under reduced pressure, and the residue was extracted with a solution of chloroform and saturated potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate and then chloroform was evaporated. Distillation of the residue gave 7.4 g (60%) of ethyl 4-methyl-2-piperidinecarboxylate, B.P. 76°-77° C/3 mmHg.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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